molecular formula C10H12FNO4S B2595282 3-(2-Methylpropanamido)phenyl sulfurofluoridate CAS No. 2411254-81-2

3-(2-Methylpropanamido)phenyl sulfurofluoridate

Cat. No.: B2595282
CAS No.: 2411254-81-2
M. Wt: 261.27
InChI Key: ULNJTHZCYFGCBS-UHFFFAOYSA-N
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Description

3-(2-Methylpropanamido)phenyl sulfurofluoridate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a phenyl ring substituted with a 2-methylpropanamido group and a sulfurofluoridate moiety, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanamido)phenyl sulfurofluoridate typically involves the reaction of 3-aminophenyl sulfurofluoridate with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is performed in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas has been reported as a method to produce similar compounds . This method allows for the large-scale production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanamido)phenyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenyl compounds.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanamido)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropanamido)phenyl sulfurofluoridate is unique due to the presence of the 2-methylpropanamido group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

1-fluorosulfonyloxy-3-(2-methylpropanoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(2)10(13)12-8-4-3-5-9(6-8)16-17(11,14)15/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNJTHZCYFGCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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